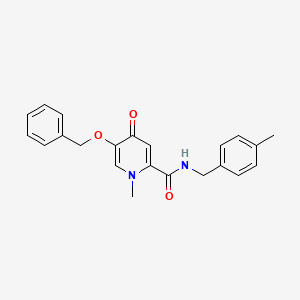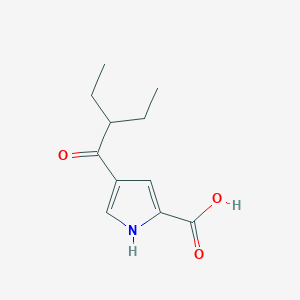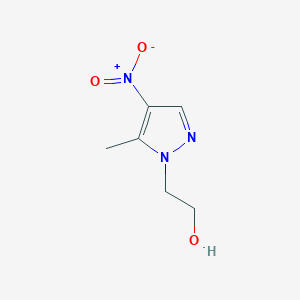
2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Palladium(II) and Platinum(II) Complexes
Research on palladium(II) and platinum(II) complexes involving derivatives of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethanol highlights their potential in the field of inorganic chemistry and catalysis. The study by Pérez et al. (2013) discusses the synthesis and characterization of these complexes, emphasizing their structural and molecular properties.
Anticancer Activity
The use of derivatives of this compound in the synthesis of polysubstituted 4H-pyran derivatives and their subsequent evaluation for anticancer activity has been explored. Hadiyal et al. (2020) describe an efficient synthesis method and the potential of these derivatives in targeting various cancer cell lines.
Synthesis of Radio-sensitizing Agents
A study by Suto et al. (1991) focuses on synthesizing analogues of a radio-sensitizing agent, where modifications of the compound are evaluated for their efficacy in selectively targeting hypoxic cells and enhancing radiosensitivity.
Prostaglandin Reductase Inhibition
Nayak and Poojary (2019) explored the synthesis of a derivative compound and its potential inhibitory action on human prostaglandin reductase. This study, detailed in Nayak and Poojary (2019), offers insights into the compound's interaction with the enzyme, suggesting potential therapeutic applications.
Synthesis of Pyrazolo[3,4-b]pyridines
The catalytic role of l-proline in synthesizing highly functionalized pyrazolo[3,4-b]pyridines using derivatives of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethanol is presented in a study by Gunasekaran et al. (2014). This research highlights the synthesis process's efficiency and the green chemistry aspects.
Antimicrobial Activity
A study by Banoji et al. (2022) reports on the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrating significant antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents.
Synthesis of Bioactive Compounds
Chagarovskiy et al. (2016) describe a general approach to synthesizing 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, leading to potential bioactive compounds. This study, found in Chagarovskiy et al. (2016), elaborates on further transformations of these compounds, indicating their potential in medicinal chemistry.
Structural and Spectral Investigations
Research by Viveka et al. (2016) focuses on the structural and spectral analysis of a related pyrazole-4-carboxylic acid derivative. The study combines experimental and theoretical methods to understand the compound's properties, contributing to the field of material science.
Propiedades
IUPAC Name |
2-(5-methyl-4-nitropyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-6(9(11)12)4-7-8(5)2-3-10/h4,10H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDDDJHGRPWKOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCO)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]isoxazol-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide](/img/structure/B2364630.png)
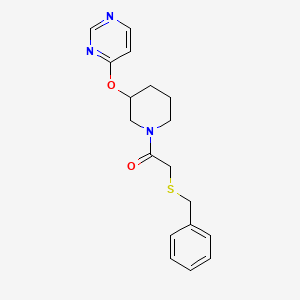
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2364632.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2364633.png)
![1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2364634.png)
![N-cyclohexyl-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2364635.png)
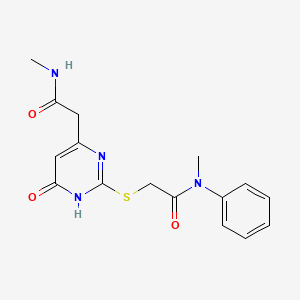

![N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2364643.png)
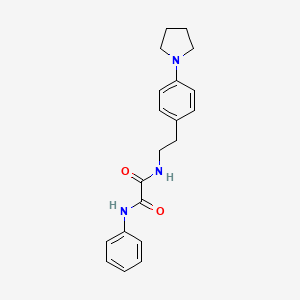

![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2364647.png)
